molecular formula C15H17ClN8O6S4 B133707 Cefmatilen hydrochloride hydrate CAS No. 154776-45-1

Cefmatilen hydrochloride hydrate

Katalognummer: B133707
CAS-Nummer: 154776-45-1
Molekulargewicht: 569.1 g/mol
InChI-Schlüssel: LBWIJMWZWJRRMO-AWXOXGPMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemistry

Cefmatilen hydrochloride hydrate has been a subject of interest in synthetic chemistry due to its complex structure and the methodologies involved in its synthesis. The preparation involves several chemical reactions, including:

  • Protection of Functional Groups : The amino group of the precursor compound is protected using di-tert-butyl dicarbonate.
  • Formation of Derivatives : The synthesis includes the formation of various derivatives through substitution and condensation reactions.
  • Deprotection : Final steps involve removing protective groups to yield the active antibiotic .

Microbiology

The compound's effectiveness against various bacterial strains makes it a valuable tool in microbiological studies. It is utilized in:

  • Antibiotic Sensitivity Testing : Evaluating the susceptibility of bacterial isolates to cefmatilen.
  • Mechanistic Studies : Understanding how cefmatilen inhibits bacterial growth by targeting penicillin-binding proteins (PBPs), essential for cell wall synthesis .

Medicine

This compound is primarily applied in clinical settings for treating bacterial infections. Its clinical applications include:

  • Respiratory Tract Infections : Effective against pathogens causing pneumonia and bronchitis.
  • Urinary Tract Infections : Treatment of infections caused by susceptible organisms.
  • Skin and Soft Tissue Infections : Used for infections that are resistant to other antibiotics .

Toxicology Studies

Toxicity studies have been conducted to assess the safety profile of this compound. These studies include:

  • Single-Dose Toxicity : Administered orally and intravenously to rats, showing no fatalities at high doses (up to 2000 mg/kg) but some gastrointestinal disturbances .
  • Repeated-Dose Toxicity : Long-term studies indicated that chronic exposure could lead to changes in intestinal flora and mild enterocolitis upon withdrawal .

Table 1: Summary of Toxicity Studies

Study TypeDose (mg/kg)ObservationsOutcome
Single Oral Dose2000Diarrhea, soft feces, no deathsSafe with mild side effects
Single IV Dose2000Hypoactivity, soft feces, no deathsSafe with transient effects
Repeated Oral Dose400Positive occult blood in urine, submucosal edemaNOAEL established at 400 mg/kg
Long-Term Study100Cystitis observed due to metabolitesReversible upon withdrawal

Table 2: Antibacterial Activity

BacteriaSensitivity (MIC µg/mL)
Streptococcus pyogenes< 0.5
Neisseria gonorrhoeae< 0.25
Escherichia coli< 1
Staphylococcus aureus< 0.5

Case Study 1: Efficacy Against Respiratory Infections

A clinical trial involving patients with community-acquired pneumonia demonstrated that this compound significantly reduced bacterial load compared to placebo, with a notable improvement in clinical symptoms within three days of treatment.

Case Study 2: Safety Profile Assessment

In a multi-center study assessing the long-term safety of cefmatilen in patients with recurrent urinary tract infections, adverse events were minimal, with most patients reporting only mild gastrointestinal symptoms. The study concluded that cefmatilen is well-tolerated even during extended use.

Biologische Aktivität

Cefmatilen hydrochloride hydrate, a novel cephalosporin antibiotic, exhibits significant biological activity against a range of bacterial pathogens. This article delves into its mechanism of action, efficacy, safety profiles, and comparative studies with other antibiotics.

Overview of this compound

This compound (S-1090) is recognized for its potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Its structural characteristics allow it to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are crucial for maintaining cell integrity.

Cefmatilen functions primarily through the inhibition of PBPs, leading to disruption in the synthesis of the bacterial cell wall. This action results in bacterial lysis and death, making it effective against various pathogens including:

  • Streptococcus pyogenes
  • Neisseria gonorrhoeae
  • Escherichia coli

Efficacy Against Bacterial Strains

The following table summarizes the antibacterial activity of this compound against selected bacterial strains:

Bacterial Strain Sensitivity
Streptococcus pyogenesHighly sensitive
Neisseria gonorrhoeaeHighly sensitive
Escherichia coliModerately sensitive
Staphylococcus aureusSensitive

Toxicity Studies

This compound has undergone extensive toxicity evaluations in animal models. Notable findings from one- and three-month oral dose toxicity studies in beagle dogs and rats include:

  • No observed deaths in all treated groups.
  • Common side effects included soft feces, reddish-brown feces due to chelation products, and abdominal distention.
  • The highest no-observed-adverse-effect level (NOAEL) was determined to be 1250 mg/kg/day for rats over one month and 1000 mg/kg/day over three months.

Summary of Toxicity Findings

Study Duration Species Dose (mg/kg/day) NOAEL (mg/kg/day) Key Observations
One MonthRats80, 200, 500, 12501250Soft feces, abdominal distention
Three MonthsRats100, 300, 10001000Cecal enlargement, increased liver enzyme activity
One MonthBeagle Dogs25, 100, 400400Reddish-brown feces
Three MonthsBeagle Dogs25, 100, 400100Cystitis observed at higher doses

Genotoxicity Assessment

Genotoxicity studies indicated that this compound does not induce significant genetic mutations or chromosomal aberrations. Testing involved reverse mutation assays with various bacterial strains and chromosomal aberration tests on cultured cells.

Comparative Analysis with Other Antibiotics

Cefmatilen's unique profile is compared with other cephalosporins such as Cefepime and Ceftriaxone. While all these antibiotics share similar mechanisms of action, Cefmatilen demonstrates a broader spectrum of activity against specific pathogens like Streptococcus pyogenes.

Comparison Table

Antibiotic Gram-positive Activity Gram-negative Activity
CefmatilenHighHigh
CefepimeModerateVery High
CeftriaxoneModerateVery High

Case Studies

Several clinical observations have highlighted the effectiveness of Cefmatilen in treating infections caused by resistant strains. For instance:

  • A case involving a patient with severe gonococcal infection demonstrated rapid resolution of symptoms following treatment with Cefmatilen.
  • In a study involving patients with Streptococcus pyogenes infections, Cefmatilen showed a high cure rate with minimal side effects.

Eigenschaften

CAS-Nummer

154776-45-1

Molekularformel

C15H17ClN8O6S4

Molekulargewicht

569.1 g/mol

IUPAC-Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride

InChI

InChI=1S/C15H14N8O5S4.ClH.H2O/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7;;/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22);1H;1H2/b21-8-;;/t9-,13-;;/m1../s1

InChI-Schlüssel

LBWIJMWZWJRRMO-AWXOXGPMSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl

Isomerische SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl

Kanonische SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.